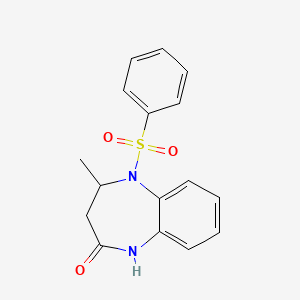

4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is also known as ML 233 . It is a non-peptide apelin receptor agonist . The molecular formula of this compound is C19H21NO4S .

Physical And Chemical Properties Analysis

The compound is a solid and is soluble to 50mM in DMSO . Its molecular weight is 359.44 .Scientific Research Applications

Chemical Synthesis and Reactivity

Research has demonstrated various synthetic pathways and reactivity profiles for derivatives of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones. For instance, Fryer, Winter, and Stcrnbach (1967) showed that treating 4-sulfonyl derivatives of 5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-ones with base can result in the formation of 1,3-dihydro or 1,5-dihydro-1,4-benzodiazepin-2-ones, depending on the conditions used. This indicates the versatility of these compounds in synthetic organic chemistry, providing valuable insights into the manipulation of sulfonyl-substituted benzodiazepines for creating novel compounds (R. I. Fryer, D. Winter, L. H. Stcrnbach, 1967).

Antiproliferative Activity

In the realm of medicinal chemistry, certain derivatives of 1,5-benzodiazepin-2-ones have been explored for their potential antiproliferative properties. For example, the elucidation of the active conformation of antiproliferative sulfonamides, specifically 5N-arylsulfonyl-1,5-benzodiazepin-2-ones, has provided insights into their mechanism of action against cancer cells. These studies have shown that specific stereochemistry is crucial for exerting antiproliferative activity, highlighting the importance of structural features in medicinal applications (H. Tabata, K. Funaki, Tomohiko Tasaka, T. Oshitari, Hideyo Takahashi, H. Natsugari, 2019).

Molecular Docking and Structural Analysis

Molecular docking studies have been conducted to understand the interactions of benzodiazepine derivatives with biological targets. Al-Hourani et al. (2015) investigated the crystal structure of tetrazole derivatives related to benzodiazepines, providing insights into their potential as COX-2 inhibitors. These studies are crucial for the design of new drugs, as they reveal how structural modifications can impact the binding affinity and specificity of these compounds for their intended targets (B. J. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, F. Wuest, 2015).

Synthesis of Heterocyclic Compounds

The synthesis and functionalization of heterocyclic compounds derived from 1,5-benzodiazepines have been a significant area of research. Studies have focused on creating novel benzothiazepine derivatives that bear sulfonyl pharmacophores, exploring their potential applications in various domains of chemistry and pharmacology. For example, Karale et al. (2011) reported on the synthesis of novel benzothiazepines incorporating a sulfonyl group, highlighting the methodologies for introducing diverse functional groups into the benzodiazepine framework (Sanjay N. Karale, Umesh Pratap, Shital R. Mahalle, R. Mane, 2011).

properties

IUPAC Name |

5-(benzenesulfonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-12-11-16(19)17-14-9-5-6-10-15(14)18(12)22(20,21)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAKKENQVYZMLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide](/img/structure/B2745445.png)

![Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2745447.png)

![9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2745453.png)

![[3-(4-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2745463.png)